5'-bromo-[2,2'-bipyridin]-5-amine
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Overview
Description
5’-bromo-[2,2’-bipyridin]-5-amine: is a derivative of bipyridine, a compound known for its versatile applications in coordination chemistry, catalysis, and material science. The presence of a bromine atom and an amine group in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Negishi Coupling: This method involves the coupling of 2-pyridyl zinc bromide with 2-bromopyridine derivatives in the presence of a nickel or palladium catalyst.
Suzuki Coupling: This method employs the reaction between a boronic acid derivative and a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for 5’-bromo-[2,2’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale coupling reactions using robust and scalable catalysts like palladium or nickel complexes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5’-bromo-[2,2’-bipyridin]-5-amine can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can range from amine-substituted bipyridines to thiol-substituted derivatives.
Oxidation/Reduction Products: These reactions yield various oxidized or reduced forms of the bipyridine ring.
Scientific Research Applications
Chemistry:
Ligands in Catalysis: 5’-bromo-[2,2’-bipyridin]-5-amine serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biological systems to study metal ion interactions and enzyme activities.
Industry:
Mechanism of Action
The mechanism by which 5’-bromo-[2,2’-bipyridin]-5-amine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparison with Similar Compounds
- 5-bromo-2,2’-bipyridine
- 5,5’-dibromo-2,2’-bipyridine
- 2,2’-bipyridine
Uniqueness:
- 5’-bromo-[2,2’-bipyridin]-5-amine is unique due to the presence of both a bromine atom and an amine group, which provides a distinct reactivity profile compared to other bipyridine derivatives. This dual functionality allows for more diverse chemical modifications and applications .
Properties
CAS No. |
2020270-45-3 |
---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-(5-bromopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H,12H2 |
InChI Key |
UKXHOPGLLWQLKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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